N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyridine ring, an oxadiazole ring, and a thiophene group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the oxadiazole and thiophene groups. Common synthetic routes include:
Oxidative cyclization: This method involves the oxidation of sulfur-containing precursors to form the oxadiazole ring.
Condensation reactions: These reactions are used to form the pyridine ring and attach the thiophene group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced oxadiazoles.
Substitution: Substituted pyridines, various derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds may include other oxadiazoles, thiophenes, or pyridines, but the exact arrangement and substitution pattern set it apart. Some similar compounds include:
Oxadiazoles: Various derivatives with different substituents.
Thiophenes: Compounds with different substituents on the thiophene ring.
Pyridines: Other pyridine derivatives with different functional groups.
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Biological Activity
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- 1,2,4-Oxadiazole : Known for its potential in drug discovery due to various biological activities.
- Dihydropyridine : Contributes to the pharmacological profile, particularly in cardiovascular and neurological contexts.
- Thiophene : Often associated with enhanced biological activity and stability.
The molecular formula for this compound is C16H14N4O3S, with a molecular weight of approximately 354.37 g/mol.
Research indicates that this compound primarily targets Histone Methyltransferase EZH2 , a critical enzyme involved in chromatin remodeling and gene expression regulation. Inhibition of EZH2 has been linked to antitumor effects due to the reactivation of tumor suppressor genes silenced by methylation processes .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity :
- Inhibition of Enzymatic Activity :
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
Activity Type | Target/Effect | Reference |
---|---|---|
Anticancer | Inhibition of EZH2 | |
Cytotoxicity | IC50 values against cancer lines | |
Enzyme Inhibition | HDACs, CA, EGFR | |
Anti-inflammatory | Cytokine inhibition |
Case Study: Antitumor Efficacy
In a recent study involving xenograft models, this compound was administered at a dosage of 160 mg/kg. The results indicated a marked reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-11(5-9-2-4-22-8-9)16-7-13-17-14(18-21-13)10-1-3-15-12(20)6-10/h1-4,6,8H,5,7H2,(H,15,20)(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIHEZFJTDBEMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C2=NOC(=N2)CNC(=O)CC3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.